molecular formula C17H17ClF3NO B2373767 N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 218156-44-6

N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B2373767
CAS No.: 218156-44-6
M. Wt: 343.77
InChI Key: HHPNXIGWZXJQQL-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS RN: 175134-99-3) is a fluorinated aromatic amine derivative with a molecular formula of C₁₅H₁₃ClF₃NO and a molecular weight of 315.72 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 5-position of the aniline ring, a dimethylamino (-N(CH₃)₂) group at the 1-position, and a 4-chloro-3,5-dimethylphenoxy substituent at the 2-position. This compound is typically stored under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3NO/c1-10-7-13(8-11(2)16(10)18)23-15-6-5-12(17(19,20)21)9-14(15)22(3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPNXIGWZXJQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of a suitable aromatic precursor to introduce nitro groups.

    Reduction: of the nitro groups to form the corresponding amines.

    Substitution: reactions to introduce the chloro, dimethylphenoxy, and trifluoromethyl groups.

    Methylation: of the amine to form the N1,N1-dimethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.

Chemical Reactions Analysis

Types of Reactions

“N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with analogs sharing key functional groups (phenoxy, trifluoromethyl, and substituted aniline moieties). Data are derived from synthesis protocols, physicochemical properties, and biological activities reported in the literature.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications References
N1,N1-Dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₃ClF₃NO 315.72 -N(CH₃)₂, -CF₃, 4-Cl-3,5-diMe-phenoxy Not reported High hydrophobicity; storage at 2–8°C
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC) C₁₀H₁₀ClO₃ 213.64 -COOH, 4-Cl-3,5-diMe-phenoxy Not reported Synthetic auxin agonist; herbicidal
6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine C₁₃H₁₃ClN₂O 248.70 Pyridine ring, -NH₂, 4-Cl-3,5-diMe-phenoxy 96–98 Intermediate in pharmaceutical synthesis
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine C₉H₁₀F₃N₂ 218.19 -N(CH₃)₂, -CF₃ Not reported Enhanced solubility in polar solvents
3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l) C₁₃H₁₀Cl₂N₂O₂ 309.14 -NO, -Cl, -OCH₃, 4-Cl-phenyl Not reported Nitroso-functionalized; redox-active

Key Comparative Insights

Phenoxy-Substituted Analogs: 602-UC (2-(4-chloro-3,5-dimethylphenoxy)acetic acid) shares the 4-chloro-3,5-dimethylphenoxy group but replaces the trifluoromethyl-aniline core with a carboxylic acid (-COOH). This substitution renders 602-UC polar and bioactive as a synthetic auxin agonist, whereas the trifluoromethyl group in the target compound likely enhances lipid solubility and metabolic stability . 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine features a pyridine ring instead of an aniline, reducing molecular weight (248.70 vs. 315.72) and altering electronic properties. Its higher melting point (96–98°C) suggests stronger crystalline packing compared to the target compound .

Trifluoromethyl-Aniline Derivatives: N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine lacks the phenoxy substituent but retains the trifluoromethyl and dimethylamino groups. The absence of the bulky phenoxy moiety likely improves solubility in polar solvents, making it more amenable to aqueous reactions .

Functional Group Variations: Nitroso-substituted analogs like 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l) exhibit redox activity due to the -NO group, contrasting with the electron-withdrawing -CF₃ group in the target compound. This difference may influence applications in catalysis versus bioactivity .

Biological Activity

N1,N1-Dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article summarizes its biological properties based on diverse scientific studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17ClF3NC_{17}H_{17}ClF_3N, with a molecular weight of 343.77 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds.

Antimicrobial Activity

In Vitro Antimicrobial Evaluation
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these pathogens were significantly lower than those of many conventional antibiotics, indicating its potential as a new antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus8
Methicillin-resistant S. aureus4
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Compounds with similar structures have been shown to either inhibit or enhance NF-κB activity depending on their substituents; however, this compound appears to exhibit a mild inhibitory effect .

Table 2: Effects on NF-κB Activity

CompoundEffect on NF-κB Activity (%)
N1,N1-Dimethyl-2-(4-chloro-3,5-dimethyl...)-9%
Control Compound+10%

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal assessed the antibacterial efficacy of various substituted anilines, including this compound. The results indicated that the presence of the trifluoromethyl group significantly enhanced the compound's ability to inhibit bacterial growth compared to its non-fluorinated counterparts.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound in human cell lines. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline?

The synthesis typically involves multi-step reactions starting with functionalization of the aniline backbone. Key steps include:

  • Substitution reactions : Introduction of the phenoxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylation : Dimethylation of the aniline nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) or recrystallization to achieve >95% purity . Critical parameters include solvent choice (DMF, dichloromethane), temperature control (80–120°C), and catalyst selection (e.g., Pd-based catalysts for coupling steps) .

Q. What initial biological activities have been reported for this compound?

Preliminary studies suggest interactions with enzymes or receptors via its aromatic amine and chloro-dimethylphenoxy moieties. For example:

  • Enzyme inhibition : Competitive binding assays show potential inhibition of cytochrome P450 isoforms due to electron-withdrawing trifluoromethyl groups altering substrate affinity .
  • Receptor modulation : Structural analogs exhibit activity at G-protein-coupled receptors (GPCRs), likely mediated by hydrophobic interactions with transmembrane domains .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Catalyst optimization : Replace traditional Pd catalysts with Buchwald-Hartwig or Ullmann coupling systems to improve aryl ether formation efficiency .
  • Solvent effects : Test polar aprotic solvents (e.g., DMAc) to enhance intermediate solubility and reduce side reactions .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics dynamically .

Q. How should contradictory data in biological assays be resolved?

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzyme activity assays to distinguish direct binding from off-target effects .
  • Metabolite profiling : LC-MS/MS to identify degradation products or reactive intermediates that may interfere with assay readouts .
  • Dose-response curves : Ensure linearity across concentrations to rule out solubility-limited artifacts .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinase active sites) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical hydrogen bonds or π-π interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives for synthesis .

Q. Which structural analogs of this compound are most promising for SAR studies?

  • Chloro vs. methyl substitutions : Compare 4-chloro-3,5-dimethylphenoxy derivatives with 4-methyl analogs to assess steric and electronic effects on target affinity .
  • Trifluoromethyl positioning : Evaluate 5-(trifluoromethyl)aniline vs. 3- or 4-substituted analogs to determine optimal placement for metabolic stability .
  • Backbone modifications : Test pyridine or pyrimidine cores (e.g., as in ) to enhance solubility or reduce toxicity .

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